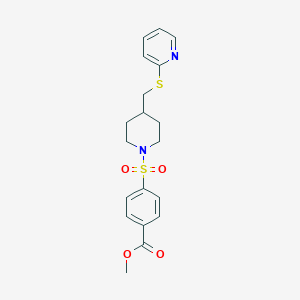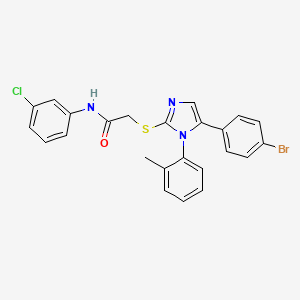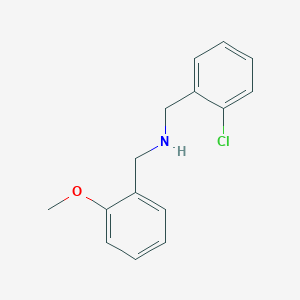
(2-Chlorophenyl)-N-(2-methoxybenzyl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Chlorophenyl)-N-(2-methoxybenzyl)methanamine, also known as 2-CPMB, is an organic compound with a variety of potential applications in scientific research. It is a derivative of aniline and is composed of a cyclic amine and an aromatic ring. 2-CPMB has a variety of chemical and physical properties, such as a melting point of 66-67 °C, a boiling point of 178-179 °C, and a density of 1.1 g/mL. It has a pKa of 8.2 and is soluble in water and ethanol. The compound has been studied for its potential applications in scientific research, biochemical and physiological effects, and advantages and limitations for lab experiments.
Aplicaciones Científicas De Investigación
(2-Chlorophenyl)-N-(2-methoxybenzyl)methanamine has been studied for its potential applications in scientific research. It has been used in the synthesis of several other compounds, such as 2-chloro-N-(2-methoxybenzyl)aniline and 2-chloro-N-(2-methoxybenzyl)aniline hydrochloride. This compound has also been used in the synthesis of a variety of other compounds, such as 2-chloro-N-(2-methoxybenzyl)aniline hydrochloride and 2-chloro-N-(2-methoxybenzyl)aniline hydrobromide. Additionally, this compound has been used in the synthesis of polymers and has been studied for its potential applications in drug delivery systems.
Mecanismo De Acción
The mechanism of action of (2-Chlorophenyl)-N-(2-methoxybenzyl)methanamine is not well understood. However, it is known that the compound can interact with proteins and other biomolecules, which may explain its potential applications in drug delivery systems. Additionally, it has been suggested that this compound may act as a receptor agonist or antagonist, although this has not been conclusively proven.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it has been suggested that the compound may act as a receptor agonist or antagonist, although this has not been conclusively proven. Additionally, it has been suggested that this compound may interact with proteins and other biomolecules, which may explain its potential applications in drug delivery systems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(2-Chlorophenyl)-N-(2-methoxybenzyl)methanamine has several advantages for laboratory experiments. It is relatively easy to synthesize and is soluble in water and ethanol. Additionally, it has a low melting point and boiling point, making it easier to handle and store. However, the compound has several limitations. It is not very stable and can decompose over time, and it can be toxic if inhaled or ingested. Additionally, the mechanism of action of this compound is not well understood and its biochemical and physiological effects are not well known, which may limit its use in laboratory experiments.
Direcciones Futuras
There are several potential future directions for research on (2-Chlorophenyl)-N-(2-methoxybenzyl)methanamine. Further research on the mechanism of action of the compound could provide insight into its potential applications in drug delivery systems. Additionally, further research on the biochemical and physiological effects of this compound could provide insight into its potential uses in laboratory experiments. Additionally, further research on the synthesis of this compound could lead to more efficient and cost-effective methods for synthesizing the compound. Finally, further research on the stability of this compound could lead to improved methods for storing and handling the compound.
Métodos De Síntesis
(2-Chlorophenyl)-N-(2-methoxybenzyl)methanamine can be synthesized from aniline and 2-chlorobenzyl chloride. The reaction between aniline and 2-chlorobenzyl chloride is catalyzed by a base, such as potassium hydroxide, to form a N-chloro anilide intermediate. The intermediate is then treated with an acid, such as hydrochloric acid, to form this compound. This method has been used in the synthesis of several other compounds, such as 2-chloro-N-(2-methoxybenzyl)aniline and 2-chloro-N-(2-methoxybenzyl)aniline hydrochloride.
Propiedades
IUPAC Name |
N-[(2-chlorophenyl)methyl]-1-(2-methoxyphenyl)methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO/c1-18-15-9-5-3-7-13(15)11-17-10-12-6-2-4-8-14(12)16/h2-9,17H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYMKQWGZWMFKJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNCC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

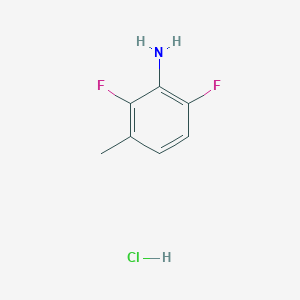
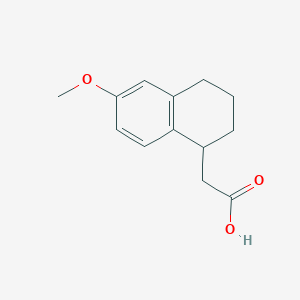
![N-(3-methoxybenzyl)-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2782916.png)
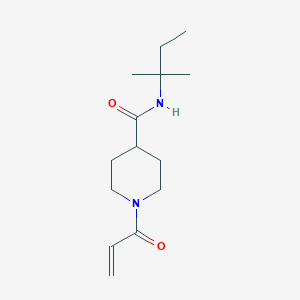

![9-Methoxy-2,3-dihydro[1,4]dioxino[2,3-g]quinoline-7-carboxylic acid](/img/structure/B2782920.png)
![2-([1]Benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)acetic acid](/img/structure/B2782921.png)
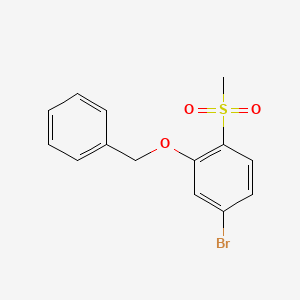

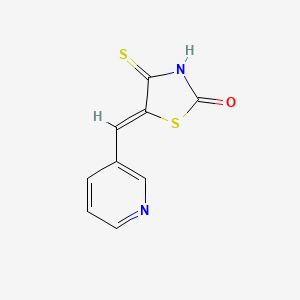
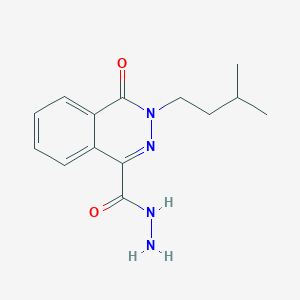
![N-benzyl-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2782929.png)
